Pentyl methanethiosulfonate
CAS No.: 4212-64-0
VCID: VC0014324
Molecular Formula: C6H14O2S2
Molecular Weight: 182.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | Pentyl methanethiosulfonate is a chemical compound appearing as a colorless to pale yellow liquid, notable for its unpleasant odor. It has a molecular weight of 182.3 g/mol and a specific gravity of 1.227. The compound features a pentyl group attached to a methanethiosulfonate moiety, which is key to its reactivity with sulfhydryl groups. Its primary chemical reaction involves interacting with free sulfhydryl groups on cysteine side chains, leading to the formation of a disulfide bond and effectively blocking the activity of the targeted cysteine residues. This reaction also produces sulfinic acid as a byproduct, which rapidly decomposes into volatile, low-molecular-weight products. This compound has applications in biochemistry, particularly in interaction studies focusing on its reaction with sulfhydryl groups in proteins. Pentyl methanethiosulfonate exhibits high reactivity with thiols, with reaction rates on the order of , enabling rapid and specific modification of cysteine residues under mild conditions. Research has shown some methanethiosulfonate derivatives to have superior activity compared to commercial fungicides, with EC50 values ranging from 5.21 µg/mL to 21.00 µg/mL. One similar compound is methyl methanethiosulfonate, which, like pentyl methanethiosulfonate, is used for modifying sulfhydryl groups of enzymes . Methyl methanethiosulfonate is a sulfonic acid derivative . While pentyl methanethiosulfonate shares the core reactivity of other methanethiosulfonate compounds, its unique properties make it a valuable tool for specific applications in biochemistry and related fields. |
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CAS No. | 4212-64-0 |
Product Name | Pentyl methanethiosulfonate |
Molecular Formula | C6H14O2S2 |
Molecular Weight | 182.3 g/mol |
IUPAC Name | 1-methylsulfonylsulfanylpentane |
Standard InChI | InChI=1S/C6H14O2S2/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
Standard InChIKey | NLAGODKDWMVHDO-UHFFFAOYSA-N |
SMILES | CCCCCSS(=O)(=O)C |
Canonical SMILES | CCCCCSS(=O)(=O)C |
Synonyms | Thio-methanesulfonic Acid S-Pentyl Ester; |
PubChem Compound | 4429536 |
Last Modified | Sep 14 2023 |
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